molecular formula C11H11NO B12955591 1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one

1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one

Cat. No.: B12955591
M. Wt: 173.21 g/mol
InChI Key: HBFMGDZXFWPZFB-UHFFFAOYSA-N
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Description

1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one is a heterocyclic compound that features a fused ring system combining an indene and a pyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of indanone with an amine, followed by cyclization to form the desired pyrrole ring. The reaction conditions often include the use of a strong acid or base to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,3a-tetrahydroindeno[1,2-c]pyrrol-8(8aH)-one: A structural isomer with similar properties but different reactivity.

    1,2,3,3a-tetrahydroindeno[2,1-b]pyrrol-8(8aH)-one: Another isomer with distinct chemical behavior.

    1,2,3,3a-tetrahydroindeno[2,1-d]pyrrol-8(8aH)-one: A related compound with unique applications.

Uniqueness

1,2,3,3a-tetrahydroindeno[2,1-c]pyrrol-8(8aH)-one is unique due to its specific ring fusion and the resulting electronic and steric properties. These characteristics make it a valuable compound for various research and industrial applications, distinguishing it from its isomers and related compounds.

Properties

IUPAC Name

2,3,3a,8b-tetrahydro-1H-indeno[1,2-c]pyrrol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11NO/c13-11-8-4-2-1-3-7(8)9-5-12-6-10(9)11/h1-4,9-10,12H,5-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBFMGDZXFWPZFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CN1)C(=O)C3=CC=CC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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